
1,3-Bis(piperidin-1-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(piperidin-1-ylmethyl)urea is a chemical compound with the molecular formula C₁₃H₂₆N₄O It consists of a urea core substituted with two piperidin-1-ylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(piperidin-1-ylmethyl)urea can be synthesized through the nucleophilic addition of piperidine to isocyanate derivatives. One common method involves the reaction of piperidine with a urea derivative under mild conditions. The reaction typically proceeds in the presence of a catalyst or under basic conditions to facilitate the nucleophilic attack on the isocyanate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic addition reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(piperidin-1-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the urea group to amine derivatives.
Substitution: The piperidin-1-ylmethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Bis(piperidin-1-ylmethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3-Bis(piperidin-1-ylmethyl)urea involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The urea group can form hydrogen bonds with biological molecules, while the piperidin-1-ylmethyl groups can enhance the compound’s lipophilicity and facilitate its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(piperidin-1-ylmethyl)benzene: Similar in structure but with a benzene core instead of a urea core.
1,3-Bis(piperidin-1-ylmethyl)thiourea: Contains a thiourea group instead of a urea group, which can alter its chemical and biological properties.
Uniqueness
1,3-Bis(piperidin-1-ylmethyl)urea is unique due to its specific combination of a urea core with piperidin-1-ylmethyl groups, which imparts distinct chemical reactivity and potential biological activity
Propriétés
Numéro CAS |
5422-93-5 |
|---|---|
Formule moléculaire |
C13H26N4O |
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
1,3-bis(piperidin-1-ylmethyl)urea |
InChI |
InChI=1S/C13H26N4O/c18-13(14-11-16-7-3-1-4-8-16)15-12-17-9-5-2-6-10-17/h1-12H2,(H2,14,15,18) |
Clé InChI |
HHSZJAYUASPUNY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CNC(=O)NCN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


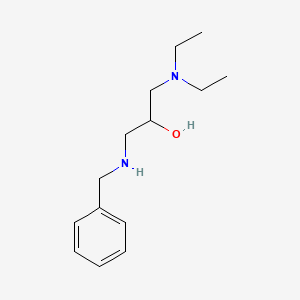
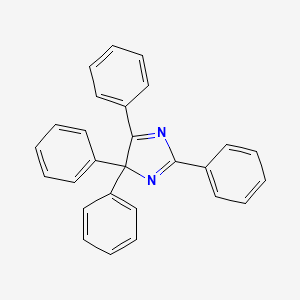

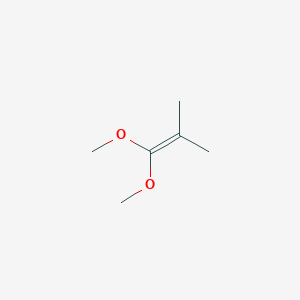

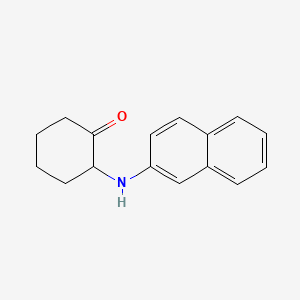

![1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy-](/img/structure/B14734370.png)
![[1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate](/img/structure/B14734372.png)
![3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B14734377.png)
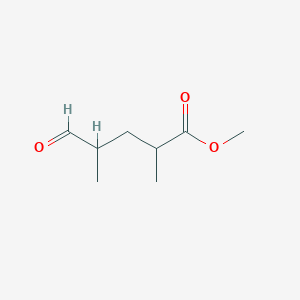
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carbonitrile](/img/structure/B14734390.png)
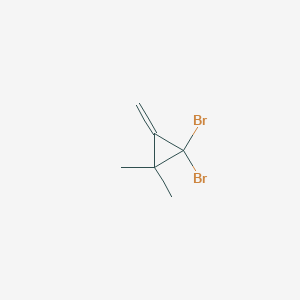
![methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate](/img/structure/B14734419.png)
